

Application Notes and Protocols: Preparing Stock Solutions of 360A for Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

360A is a potent and selective small molecule inhibitor that functions as a G-quadruplex stabilizer, leading to the inhibition of telomerase activity.[1][2] G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences, and their stabilization in telomeres can disrupt telomere maintenance, inducing cellular senescence or apoptosis. This makes **360A** a valuable tool for research in oncology and cell biology, particularly for studying telomere biology and its role in cancer. Proper preparation of **360A** stock solutions is critical for obtaining reliable, reproducible, and interpretable data in cell culture experiments.[3] These notes provide a detailed protocol for the preparation of **360A** stock and working solutions for use in cell-based assays.

Physicochemical and Biological Properties of 360A

A summary of the essential quantitative data for **360A** is provided below. This information is crucial for accurate stock solution preparation and experimental design.



Property	Value	Source
Compound Name	360A	[2]
Alternate Name	360A iodide	[1]
Molecular Formula	C27H23N5O2	[2]
Molecular Weight	449.50 g/mol	[2]
CAS Number	794458-56-3	[2]
Mechanism of Action	G-quadruplex stabilizer; Telomerase inhibitor	[2]
IC ₅₀ (Telomerase)	300 nM (in TRAP-G4 assay)	[1][2]
IC50 (Cell Viability)	Glioma lines (CB193, T98G, U118-MG): 3.9 μM, 4.8 μM, 8.4 μM	[1][2]
Recommended Solvent	Dimethyl sulfoxide (DMSO)	[1][4]
Solubility in DMSO	≥ 5 mM	[1][4]
Storage (Powder)	-20°C for up to 3 years	[1]
Storage (Stock Solution)	-80°C for up to 1 year (in aliquots)	[1]

Experimental Protocols

Protocol 1: Preparation of a 5 mM Master Stock Solution

This protocol details the steps to reconstitute lyophilized **360A** powder to create a high-concentration master stock solution. It is critical to perform these steps under sterile conditions (e.g., in a laminar flow hood) to prevent contamination.[3]

Materials:

- 360A powder
- High-purity, sterile Dimethyl Sulfoxide (DMSO)



- Sterile microcentrifuge tubes
- Calibrated pipettes and sterile tips
- Vortex mixer and/or sonicator

Procedure:

- Calculate Required DMSO Volume: To prepare a 5 mM stock solution, use the following formula:
 - Volume (L) = [Mass (g) / Molecular Weight (g/mol)] / Concentration (mol/L)
 - Example Calculation for 1 mg of 360A:
 - Mass = 0.001 g
 - Molecular Weight = 449.50 g/mol
 - Desired Concentration = 5 mM = 0.005 mol/L
 - Volume (L) = [0.001 g / 449.50 g/mol] / 0.005 mol/L = 0.000445 L
 - Volume (μL) = 445 μL
- Compound Preparation: Briefly centrifuge the vial of lyophilized 360A to ensure all the powder is collected at the bottom.
- Dissolution: Under sterile conditions, carefully add the calculated volume of sterile DMSO to the vial containing the 360A powder.
- Ensure Complete Solubilization: Cap the vial tightly and vortex thoroughly. If necessary, gently sonicate the solution to ensure the compound is completely dissolved.[1] A clear solution with no visible particulates should be obtained.
- Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the master stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile microcentrifuge tubes.[3]



• Labeling and Storage: Clearly label each aliquot with the compound name ("**360A**"), concentration (5 mM), solvent (DMSO), and preparation date. Store the aliquots at -80°C for long-term stability (up to one year).[1]

Protocol 2: Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the master stock solution directly into the cell culture medium to achieve the desired final concentration for your experiment.

Materials:

- 5 mM Master Stock Solution of 360A
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- · Sterile tubes and pipette tips

Procedure:

- Thaw Master Stock: Thaw one aliquot of the 5 mM 360A master stock solution at room temperature.
- Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to reach the final desired experimental concentrations (e.g., 0.1-20 μM).[1][2] It is crucial to mix thoroughly at each dilution step.
 - Example: To make a 10 μM working solution in 1 mL of medium:
 - Use the formula: C₁V₁ = C₂V₂
 - C₁ (Stock Conc.) = 5 mM = 5000 μM
 - C₂ (Final Conc.) = 10 μM
 - V₂ (Final Volume) = 1 mL = 1000 μL
 - V₁ (Stock Volume) = $(C_2V_2) / C_1 = (10 \mu M * 1000 \mu L) / 5000 \mu M = 2 \mu L$

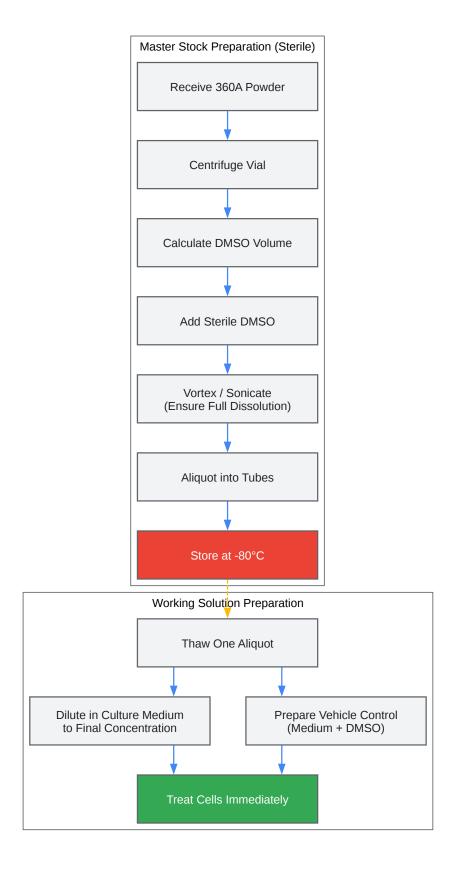


- Add 2 μL of the 5 mM stock to 998 μL of cell culture medium.
- Prepare Vehicle Control: A vehicle control is essential to distinguish the effects of **360A** from any potential effects of the solvent.[3] Prepare a control sample by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of **360A**.
 - Important: The final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.[3]
- Immediate Use: Add the freshly prepared working solutions and vehicle controls to your cell cultures immediately.

Application Notes and Visualizations Workflow for Preparing 360A Solutions

The following diagram illustrates the complete workflow from receiving the compound to preparing the final working solutions for cell treatment.





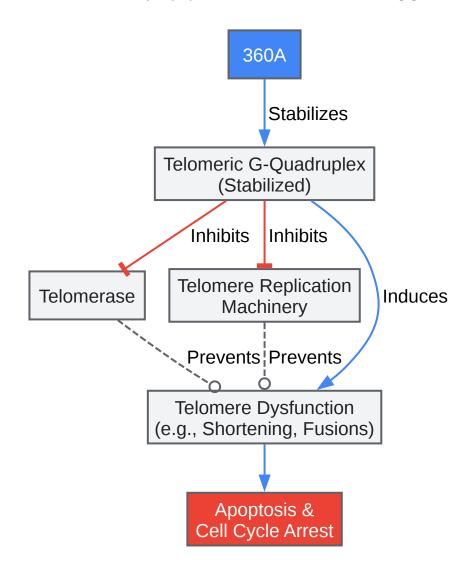
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Caption: Workflow for **360A** stock and working solution preparation.



Simplified Signaling Pathway of 360A

360A exerts its biological effects by directly interacting with telomeric DNA. It stabilizes the G-quadruplex structure, which acts as a physical block to the enzyme telomerase and the telomere replication machinery.[4][5] This leads to telomere shortening, the generation of telomere aberrations, and ultimately, apoptosis or cellular senescence.[2]



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Caption: Simplified mechanism of action for the G4-stabilizer **360A**.

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